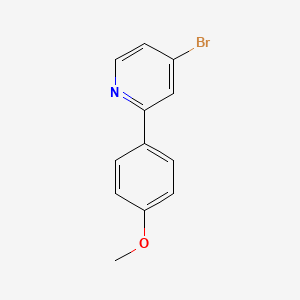

4-Bromo-2-(4-methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUBLMQDYHMZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677942 | |

| Record name | 4-Bromo-2-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916824-55-0 | |

| Record name | 4-Bromo-2-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-Bromo-2-(4-methoxyphenyl)pyridine are summarized in the table below, providing a snapshot of its chemical identity and key physical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 916824-55-0 |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| Appearance | |

| Melting Point | |

| Boiling Point | |

| Solubility |

Note: Experimental data for appearance, melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require targeted experimental determination.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 4 Methoxyphenyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2/C6) and para (C4) to the nitrogen atom. stackexchange.comyoutube.com In 4-Bromo-2-(4-methoxyphenyl)pyridine, the bromine atom at the C4 position serves as a good leaving group, making this site susceptible to attack by strong nucleophiles.

The C4 position of the pyridine ring is activated towards nucleophilic attack due to the ability of the electronegative nitrogen to stabilize the resulting anionic intermediate. vaia.com This allows for a range of nucleophiles to displace the bromide ion.

The scope of nucleophiles includes:

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, can react to form the corresponding 4-alkoxy-2-(4-methoxyphenyl)pyridine.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to introduce amino functionalities at the 4-position.

Sulfur Nucleophiles: Thiolates, such as sodium thiophenoxide, are effective nucleophiles for creating aryl thioethers.

The reaction is generally limited to strong nucleophiles. Weaker nucleophiles may require harsh reaction conditions or fail to react altogether. The reaction's success depends on the nucleophile's ability to attack the electron-deficient carbon and the stability of the bromide as a leaving group. youtube.com

Table 1: Representative SNAr Reactions of this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-2-(4-methoxyphenyl)pyridine |

| Ammonia | NH₃ | 2-(4-Methoxyphenyl)pyridin-4-amine |

Note: This table represents expected products based on established SNAr reactivity principles.

The mechanism of SNAr involves a two-step process: nucleophilic attack followed by the departure of the leaving group. The initial attack of the nucleophile is typically the rate-determining step, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

For this compound, nucleophilic attack at the C4 position is highly favored because the resulting intermediate is stabilized by resonance. One of the key resonance structures delocalizes the negative charge directly onto the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.comvaia.com This stabilization lowers the activation energy for the formation of the intermediate, making the reaction kinetically favorable.

From a thermodynamic standpoint, the displacement of a weakly basic bromide ion by a more strongly basic nucleophile generally results in a stable product. youtube.com Compared to substitution at the C2 (ortho) position, the C4 (para) position is often kinetically preferred due to reduced steric hindrance from the nitrogen atom's lone pair, allowing easier approach by the nucleophile. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Halide Moiety

The carbon-bromine bond in this compound is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an aryl halide. libretexts.org This reaction is widely used to synthesize biaryl compounds. organic-chemistry.org The C4-Br bond of this compound is well-suited for this transformation.

The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond. libretexts.orgyonedalabs.com

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. libretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com

Research has shown that in the synthesis of this compound from 2,4-dibromopyridine, a Suzuki reaction with 4-methoxyphenylboronic acid pinacol (B44631) ester occurs regioselectively at the more reactive C2 position, leaving the C4-bromo group available for subsequent functionalization. molaid.com This remaining bromo group can then undergo a second Suzuki coupling to introduce a different aryl group at the 4-position. nih.govresearchgate.net

Table 2: Example of Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Note: This table illustrates a typical Suzuki-Miyaura reaction setup.

Beyond the Suzuki coupling, the aryl bromide moiety can participate in other important palladium-catalyzed reactions.

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing arylalkynes and conjugated enynes from substrates like this compound. researchgate.net The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the arylation of olefins, further expanding the synthetic utility of the title compound.

Table 3: Example of Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

|---|

Note: This table illustrates a typical Sonogashira reaction setup.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly useful for forming carbon-heteroatom bonds, such as C-O, C-N, and C-S. rsc.orgresearchgate.net These methods provide an alternative to palladium-catalyzed systems. For instance, a copper(I)-catalyzed reaction can be employed to couple this compound with alcohols or phenols to form diaryl ethers or alkyl aryl ethers. molaid.comrsc.org Similarly, coupling with amines yields substituted aminopyridines. The mechanism of these reactions is less understood than their palladium counterparts but is believed to involve Cu(I)/Cu(III) catalytic cycles. acs.org

Table 4: Example of Copper-Catalyzed C-N Coupling (Ullmann Condensation)

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Note: This table illustrates a typical copper-catalyzed amination reaction.

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The methoxyphenyl group in this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the methoxy (B1213986) substituent (-OCH₃). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, since the para position is occupied by the pyridyl substituent, electrophilic attack is anticipated to occur at the positions ortho to the methoxy group (C3' and C5').

The methoxy group activates the ring through a resonance effect, where its lone pair of electrons delocalizes into the phenyl ring. This delocalization increases the electron density at the ortho and para positions, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. libretexts.org

The stability of the arenium ion intermediate is a key factor in determining the regioselectivity of the reaction. libretexts.org Attack at the ortho position (C3' or C5') results in a resonance-stabilized carbocation where one of the resonance structures involves the oxygen atom, providing significant stabilization.

In contrast, the pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom and generally undergoes electrophilic substitution under harsh conditions, favoring the 3- and 5-positions. quora.comquimicaorganica.org The presence of the electron-withdrawing bromine atom at the 4-position further deactivates the pyridine ring towards electrophilic attack. Therefore, electrophilic substitution will overwhelmingly favor the activated methoxyphenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 4-Bromo-2-(3-nitro-4-methoxyphenyl)pyridine |

| Br₂/FeBr₃ (Bromination) | Br⁺ | 4-Bromo-2-(3-bromo-4-methoxyphenyl)pyridine |

| CH₃Cl/AlCl₃ (Friedel-Crafts Alkylation) | CH₃⁺ | 4-Bromo-2-(3-methyl-4-methoxyphenyl)pyridine |

| CH₃COCl/AlCl₃ (Friedel-Crafts Acylation) | CH₃CO⁺ | 4-Bromo-2-(3-acetyl-4-methoxyphenyl)pyridine |

This table presents the expected major monosubstituted products based on the directing effects of the methoxy group.

Redox Chemistry of the Pyridine Nitrogen and Methoxy Substituent

The redox chemistry of this compound involves both the pyridine nitrogen and the methoxy substituent. The pyridine moiety can undergo reduction, while the methoxyphenyl group can be oxidized, often through processes that are coupled with proton transfer (Proton-Coupled Electron Transfer, PCET).

Reduction of the Pyridine Nitrogen: The pyridine ring is relatively easy to reduce. The reduction potential of pyridyl systems is influenced by substituents. The electron-withdrawing bromine atom at the C4 position is expected to make the reduction of the pyridine ring in this compound occur at a less negative potential compared to unsubstituted 2-phenylpyridine. The reduction of halopyridines can proceed via a PCET mechanism, especially in the presence of a proton source. nih.gov This process involves the concerted transfer of a proton and an electron, which can facilitate the cleavage of the carbon-bromine bond. nih.govacs.org

Oxidation of the Methoxy Substituent: The methoxy group on the phenyl ring is an electron-donating group and can undergo oxidation, although this typically requires stronger oxidizing conditions compared to the reduction of the pyridine ring. The oxidation potential would be influenced by the electronic nature of the rest of the molecule.

The interplay between electron transfer and proton transfer is crucial in the redox chemistry of such molecules. The pKa of the molecule can change significantly upon electron transfer, and conversely, the redox potential can be altered by changes in pH. chemicalbook.com

Table 2: Potential Redox Processes for this compound

| Process | Active Site | Description | Influencing Factors |

| Reduction | Pyridine Ring / C-Br bond | One- or two-electron reduction of the pyridinium (B92312) cation or neutral molecule. May lead to C-Br bond cleavage via a PCET mechanism. | pH, Electrode Material, Solvent, Presence of Proton Donors |

| Oxidation | Methoxy Group / Phenyl Ring | Removal of an electron from the electron-rich methoxyphenyl ring, potentially leading to a radical cation. | pH, Electrode Material, Strong Oxidizing Agents |

Stereoelectronic Effects of Substituents on Reactivity

The reactivity of this compound is a consequence of the combined stereoelectronic effects of its constituent parts: the 4-bromo substituent, the pyridine ring, and the 2-(4-methoxyphenyl) substituent.

Electronic Effects: The substituents exert both inductive and resonance effects, which can be quantified using Hammett substituent constants (σ). rsc.orgscience.gov

2-(4-methoxyphenyl) Substituent: This group as a whole is electron-donating. The methoxy group is a strong resonance donor (+R) and a weak inductive withdrawer (-I). This electron donation increases the electron density on the attached phenyl ring, making it susceptible to electrophilic attack, and can also influence the electronic properties of the pyridine ring to which it is attached.

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing (-I and -R effects), which significantly deactivates the pyridine ring towards electrophilic attack and makes it susceptible to nucleophilic attack, particularly at the 2- and 6-positions.

Stereic Effects: The 2-(4-methoxyphenyl) group is sterically bulky. The dihedral angle between the pyridine and phenyl rings is a critical parameter. In 2-phenylpyridine, this angle is around 21 degrees. researchgate.net This twist from planarity affects the degree of π-conjugation between the two rings. The steric hindrance from the phenyl group at the 2-position can also influence the accessibility of the pyridine nitrogen's lone pair for reactions like protonation or coordination to a metal center.

Computational methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the electron distribution and orbital interactions within the molecule, revealing how these stereoelectronic effects manifest. uni-muenchen.descirp.org For instance, NBO analysis can quantify the delocalization of electron density from the lone pairs of the methoxy oxygen and the bromine into the aromatic systems, providing a quantitative basis for understanding the observed reactivity.

Table 3: Summary of Stereoelectronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect on Pyridine Ring | Steric Hindrance |

| 4-Bromo | -I (Strong) | +R (Weak) | Electron-withdrawing | Minimal |

| 2-(4-methoxyphenyl) | -I (Weak) | +R (Strong) | Electron-donating (net effect) | Significant |

| Pyridine Nitrogen | -I (Strong) | -R (Strong) | Electron-withdrawing | N/A |

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Literature

A comprehensive search for advanced spectroscopic and structural data for the chemical compound This compound has yielded no specific experimental results. Detailed analytical information, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) data, appears to be absent from published scientific literature and chemical databases.

The inquiry sought to populate a detailed article structure focusing on the advanced characterization of this specific molecule and its derivatives. The intended analysis included:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR chemical shift and coupling constant analysis.

¹³C NMR spectral interpretation.

Comprehensive assignment using two-dimensional NMR techniques such as COSY, HMQC, and HSQC.

Vibrational Spectroscopy:

Identification of characteristic vibrational modes for the pyridine and methoxyphenyl groups.

Analysis of how the bromo- and methoxyphenyl- substituents affect the spectral features.

Despite extensive searches for the synthesis, characterization, or spectroscopic analysis of this compound, no papers or datasets containing this specific information could be located. While data exists for related compounds, such as 2-(4-methoxyphenyl)pyridine, 4-bromo-2-methoxypyridine, and various other substituted pyridines, the unique combination of the bromo- substituent at the 4-position and the 4-methoxyphenyl (B3050149) group at the 2-position of the pyridine ring is not represented in the available spectroscopic literature.

Without primary experimental data, a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated. The creation of such an article would require speculation about the spectral properties, which would not meet the standards of professional and authoritative scientific reporting. Further research or de novo synthesis and characterization of this compound would be necessary to obtain the required spectroscopic data.

An in-depth analysis of this compound reveals significant insights into its electronic and structural properties through advanced spectroscopic and crystallographic techniques. This article details the findings from Ultraviolet-Visible (UV-Vis) spectroscopy, mass spectrometry, and X-ray crystallography, providing a comprehensive characterization of the compound and its derivatives.

Reactivity and Synthetic Applications

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The bromo substituent can readily participate in Suzuki-Miyaura coupling reactions with various aryl or heteroaryl boronic acids or esters. This allows for the synthesis of more complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science.

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. This compound can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand to afford the corresponding 4-amino-2-(4-methoxyphenyl)pyridine derivatives. These nitrogen-containing compounds are valuable scaffolds in drug discovery.

The Sonogashira coupling enables the formation of C-C triple bonds. The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield 4-alkynyl-2-(4-methoxyphenyl)pyridine derivatives. These compounds can serve as building blocks for the synthesis of conjugated materials and complex natural products.

Research Findings and Applications

Historical Perspective on Pyridine Functionalization Techniques

The functionalization of the pyridine ring has historically presented significant challenges to synthetic chemists. Due to its electron-deficient nature, the pyridine ring is deactivated towards typical electrophilic aromatic substitution reactions that are common for benzene and other electron-rich aromatic systems. acs.org Direct bromination of pyridine, for instance, requires harsh conditions such as high temperatures (over 300 °C) and yields primarily the 3-bromopyridine isomer. researchgate.net

This inherent lack of reactivity led early methodologies to focus on constructing the functionalized pyridine ring from acyclic precursors rather than modifying a pre-existing pyridine core. researchgate.net However, the drive for more efficient and sustainable chemical processes, often measured by atom and step economy, has spurred the development of direct C-H functionalization methods. researchgate.net Overcoming the low reactivity and controlling the position of substitution (regioselectivity) have been the central goals. Strategies such as activating the pyridine ring via N-oxide formation, which directs electrophilic attack to the C2 and C4 positions, or using directed metalation techniques have been developed to address these challenges. researchgate.netresearchgate.net These advancements have paved the way for more sophisticated and direct approaches to complex pyridine derivatives.

Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Pyridyl Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures. This reaction is central to the most common and strategic synthesis of this compound.

Palladium-Catalyzed Synthesis from Dibromopyridine Precursors

A highly effective and regioselective route to this compound involves the Suzuki-Miyaura coupling of a dibromopyridine precursor with an appropriate arylboronic acid. The strategic starting material for this transformation is 2,4-dibromopyridine.

In this approach, 2,4-dibromopyridine is reacted with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key aspect of this synthesis is its high regioselectivity, with the coupling reaction preferentially occurring at the C2 position of the pyridine ring to yield the desired 4-bromo-2-arylpyridine product. acs.org This selectivity makes it a more reliable method than attempting to directly functionalize a pre-formed 2-arylpyridine.

Optimization of Reaction Conditions: Ligands, Bases, and Solvents

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific reaction conditions. The choice of catalyst, ligand, base, and solvent system must be carefully optimized to achieve high yields and selectivity.

Catalyst and Ligands: Palladium complexes are the catalysts of choice. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligand, typically a phosphine, is crucial for stabilizing the palladium center and facilitating the steps of the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand, but others, such as the more electron-rich and sterically hindered biarylphosphine ligands (e.g., JohnPhos, XPhos), can significantly enhance catalytic activity, particularly for challenging substrates. nih.gov

Bases and Solvents: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The solvent system often consists of an organic solvent, such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), mixed with water to aid in the dissolution of the inorganic base. nih.gov

The interplay of these components is critical. For instance, automated optimization studies have shown how variables like temperature, catalyst loading, and ligand-to-metal ratio can be fine-tuned to maximize the turnover number and yield of the reaction. tcichemicals.com

Table 1: Example of Optimized Conditions for Suzuki-Miyaura Coupling

| Precursor 1 | Precursor 2 | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,4-Dibromopyridine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 90 | Good | acs.orgthieme-connect.com |

| 2,4-Dibromopyridine | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ (2.5) | PCy₃ | K₃PO₄ | Toluene | 25 | Good | acs.org |

Note: This table presents typical conditions compiled from literature on similar Suzuki-Miyaura reactions. Specific yields for the target compound may vary.

Regioselective Considerations in Cross-Coupling Reactions

The high regioselectivity of the Suzuki-Miyaura coupling with 2,4-dibromopyridine is a key feature of this synthetic strategy. The reaction consistently favors substitution at the C2 position over the C4 position when using standard mononuclear palladium catalysts.

This preference is rooted in the electronic properties of the pyridine ring. The C2 position is more electrophilic than the C4 position due to the inductive effect of the adjacent nitrogen atom, making it more susceptible to oxidative addition by the Pd(0) catalyst. acs.org This is supported by density functional theory (DFT) calculations, which show that the C2-Br bond is weaker than the C4-Br bond.

While C2 selectivity is typical, research has shown that the regioselectivity can be influenced or even reversed under certain conditions. The choice of the palladium catalyst and ligand system can play a decisive role. For example, the use of specific palladium cluster catalysts or highly sterically hindered phosphine ligands has been shown to favor atypical C4-arylation. researchgate.net This switch in regioselectivity is often attributed to different catalyst speciation (mononuclear vs. multinuclear Pd species) under the reaction conditions, highlighting the subtle yet powerful influence of reaction components on the outcome.

Table 2: Regioselectivity in Suzuki Coupling of 2,4-Dibromopyridine

| Catalytic System | Major Product | Basis for Selectivity | Reference |

|---|---|---|---|

| Mononuclear Pd (e.g., Pd(PPh₃)₄) | 2-Aryl-4-bromopyridine | Higher electrophilicity of C2 position | acs.org |

| Pd/CeO₂ Single-Atom Catalyst | 4-Aryl-2-bromopyridine | Atypical coupling at the 4-position | acs.org |

Alternative Synthetic Pathways for this compound and Analogues

While the Suzuki-Miyaura coupling of 2,4-dibromopyridine is the most strategic route, alternative pathways can be considered, though they often present significant challenges.

Strategies for Direct Bromination on the Pyridine Ring

An alternative approach would be to first synthesize 2-(4-methoxyphenyl)pyridine and then introduce the bromine atom at the C4 position via electrophilic aromatic substitution. However, this route is synthetically challenging.

As previously noted, the pyridine ring is electron-deficient and thus deactivated towards electrophiles. Direct bromination of pyridine itself is difficult, and the presence of the 2-aryl substituent does not sufficiently activate the ring to make C4 bromination facile. acs.orgresearchgate.net Electrophilic attack, if it occurs, is more likely directed to the electron-rich methoxyphenyl ring unless that ring is sufficiently deactivated.

More advanced strategies for pyridine halogenation exist but are less direct. One method involves the initial synthesis of the corresponding pyridine N-oxide. The N-oxide activates the pyridine ring, directing electrophilic substitution to the C2 and C4 positions. researchgate.net Following bromination at C4, the N-oxide would need to be deoxygenated to yield the final product. Another approach involves directed metalation, where a strong base like n-butyllithium (n-BuLi) is used to deprotonate the ring regioselectively, followed by quenching with a bromine source like Br₂ or hexabromoethane. researchgate.net However, achieving selective C4 metalation in the presence of a C2-aryl group can be difficult. Given these complexities, direct bromination is generally considered a less viable and non-selective strategy compared to the Suzuki-Miyaura cross-coupling approach starting from 2,4-dibromopyridine.

Sequential Functionalization Approaches for Substituted Pyridines

The construction of polysubstituted pyridines often relies on sequential functionalization strategies, where reactive sites on the pyridine core are addressed in a stepwise manner. A prominent and effective method for achieving this is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

A logical and demonstrated approach to synthesize this compound involves the regioselective Suzuki-Miyaura coupling of a dihalogenated pyridine precursor. Specifically, 2,4-dibromopyridine serves as an ideal starting material. Research has shown that in Suzuki-Miyaura reactions involving 2,4-dihalopyridines, the C2 position is generally more reactive towards palladium-catalyzed cross-coupling than the C4 position. researchgate.netnih.gov This inherent difference in reactivity allows for the selective introduction of an aryl group at the 2-position while leaving the halogen at the 4-position intact for potential further modification.

The initial step, therefore, is the Suzuki-Miyaura coupling of 2,4-dibromopyridine with 4-methoxyphenylboronic acid. This reaction typically proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand. A base, commonly sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid. The choice of solvent can influence the reaction efficiency, with common options including toluene, 1,4-dioxane, and aqueous mixtures. researchgate.netnih.gov

This regioselective coupling yields the desired intermediate, this compound. The success of this sequential approach hinges on the controlled, stepwise nature of the cross-coupling reactions, which allows for the precise construction of the target molecule.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Ref. |

| 2,4-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ / Na₂CO₃ | Toluene / 1,4-Dioxane | This compound | researchgate.netnih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The synthesis of this compound can be made "greener" by implementing several key strategies, particularly in the context of the Suzuki-Miyaura coupling reaction.

Microwave-Assisted Synthesis: A significant advancement in green chemistry is the use of microwave irradiation to accelerate chemical reactions. mdpi.comelsevier.esresearchgate.net For the Suzuki coupling of dihalopyridines, microwave heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. nih.govdurham.ac.uk This rapid heating is often more efficient and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net

Aqueous Media and Safer Solvents: Traditional Suzuki reactions often employ organic solvents like toluene or dioxane, which have associated toxicity and disposal issues. A greener alternative is the use of water as a reaction solvent. researchgate.netgctlc.orgacs.org The development of water-soluble ligands and catalysts has enabled efficient Suzuki couplings in aqueous media, which is non-flammable, non-toxic, and inexpensive. researchgate.netgctlc.org When organic solvents are necessary, greener alternatives with lower environmental impact are preferred.

Catalyst Efficiency and Recyclability: The palladium catalyst is a crucial but expensive and potentially toxic component of the Suzuki reaction. Green chemistry principles encourage the use of highly efficient catalysts at low loadings to minimize waste and cost. mdpi.com Furthermore, the development of heterogeneous or encapsulated catalysts that can be easily recovered and reused for multiple reaction cycles is a key area of research. durham.ac.uk This not only reduces the amount of palladium waste but also simplifies product purification.

| Green Chemistry Principle | Application in Synthesis of this compound | Benefits | Ref. |

| Energy Efficiency | Microwave-assisted Suzuki coupling | Reduced reaction times, lower energy consumption | mdpi.comelsevier.esresearchgate.net |

| Safer Solvents | Use of water as a reaction solvent | Reduced toxicity, improved safety, lower cost | researchgate.netgctlc.orgacs.org |

| Catalysis | High-efficiency and recyclable palladium catalysts | Lower catalyst loading, reduced metal waste, simplified purification | mdpi.comdurham.ac.uk |

| Waste Prevention | High regioselectivity in sequential functionalization | Minimized byproducts, improved atom economy | researchgate.netnih.gov |

Exploration of Molecular Interactions and Potential Biological Activities in Vitro Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule, such as 4-Bromo-2-(4-methoxyphenyl)pyridine, will bind to a larger molecule, like a protein receptor. nih.govjocpr.comdergipark.org.trnih.gov This method helps to understand the orientation and interaction of the ligand within the active site of the target. nih.govjocpr.comdergipark.org.trnih.gov

In silico studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of pyridine (B92270) and pyrimidine (B1678525) derivatives with various biological targets. jocpr.comnih.gov For instance, molecular docking has been used to study the binding of pyridine derivatives to enzymes like thymidylate synthase, which is crucial for DNA synthesis and repair, making it a target for anti-colorectal cancer drugs. jocpr.com These computational approaches are also valuable in designing novel inhibitors for cyclin-dependent kinases (CDK2, CDK4, and CDK6) by analyzing the interaction of core structures, such as 4-substituted N-phenylpyrimidin-2-amines, with these kinases. nih.gov Similarly, docking studies have been performed on derivatives of 1,2,4-triazole (B32235) to explore their potential anti-inflammatory activity by examining their interactions with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). csfarmacie.cz

The insights gained from these simulations can guide the synthesis of new compounds with improved activity. For example, based on molecular docking, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as potential tubulin polymerization inhibitors. nih.gov Furthermore, palladium(II) complexes of N-(4-bromophenyl)pyridine-2-carboxamide have been synthesized and their potential biological activity against various cancers has been predicted using molecular docking. researchgate.net

Enzyme Inhibition and Modulation Studies (In Vitro Assays)

In vitro assays are crucial for determining the direct effects of a compound on specific enzymes. These tests measure the ability of a compound to inhibit or modulate the activity of a target enzyme in a controlled laboratory setting.

Kinase Inhibition (e.g., GSK-3, Nek2)

Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer and neurodegenerative disorders.

GSK-3: Glycogen synthase kinase 3 (GSK-3) is linked to the pro-inflammatory response in microglia and is a key regulator in various cellular processes. nih.gov Inhibition of GSK-3, particularly the GSK3β isoform, has shown superior anti-inflammatory and anti-oxidative effects compared to the inhibition of GSK3α or non-selective inhibition. nih.gov Studies on thieno[3,2-c]pyrazol-3-amine derivatives have identified potent GSK-3β inhibitors, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov These inhibitors have been shown to affect the phosphorylation of GSK-3β at Ser9 in cell-based assays. nih.gov

Nek2: NIMA-related kinase 2 (Nek2) is essential for mitosis and its overactivity is associated with tumorigenesis. nih.gov Aminopyridine-based compounds have been designed as potent and selective inhibitors of Nek2. nih.gov The structure-activity relationship of these inhibitors can be complex, with potency sometimes dropping significantly with minor structural changes. nih.gov For instance, replacing an aminomethyl-substituted phenyl ring with a thiophene (B33073) ring on an aminopyrazine scaffold resulted in a decrease in Nek2 inhibition. nih.gov

COX-1/COX-2 Enzyme Activity Modulation

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. nih.govmdpi.com There are two main isoforms, COX-1 and COX-2. nih.govmdpi.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.govnih.gov

The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govmdpi.com The structural differences between the active sites of COX-1 and COX-2, such as a larger substrate-binding channel in COX-2, allow for the design of selective inhibitors. mdpi.comnih.gov For example, diarylisoxazole compounds like mofezolac (B1677391) show high selectivity for COX-1. nih.gov In contrast, certain chrysin (B1683763) derivatives have been found to selectively inhibit COX-2. nih.gov Molecular modeling suggests that interactions with specific amino acid residues, such as Tyr355 in COX-2, can contribute to this selectivity. nih.gov Some quinazoline (B50416) derivatives have also been identified as selective COX-1 inhibitors. acs.org

Receptor Binding Affinity Characterization (In Vitro)

Characterizing the binding affinity of a compound to a specific receptor is fundamental to understanding its potential pharmacological effects.

Cannabinoid Receptors (CB2)

The cannabinoid receptor type 2 (CB2) is a G protein-coupled receptor that has therapeutic potential, particularly in the treatment of inflammatory disorders. researchgate.netnih.gov The binding affinity of ligands to the CB2 receptor is typically determined through competitive binding assays using radiolabeled ligands. acs.org

Studies on 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives have shown that these compounds can be potent and selective ligands for the CB2 receptor, with affinities in the nanomolar range. acs.org The substitution pattern on the scaffold can influence not only the affinity but also the functional activity, leading to compounds that act as agonists, antagonists, or inverse agonists. acs.org For instance, the introduction of a bromine or p-methoxyphenyl group at a specific position has been shown to switch the functionality from agonist to antagonist/inverse agonist. acs.org The CB2 receptor can signal through both canonical (G-protein-dependent) and noncanonical (e.g., β-arrestin) pathways, and ligands can exhibit functional selectivity for one pathway over the other. nih.gov

Antiproliferative and Cytotoxic Effects on Cell Lines (In Vitro)

The antiproliferative and cytotoxic effects of this compound and related compounds have been evaluated against various cancer cell lines to assess their potential as anticancer agents. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits cell growth by 50%.

Derivatives of 2-methoxypyridine (B126380) have demonstrated significant cytotoxic activity against several human cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells. mdpi.com Specifically, a compound bearing a bromo and a methoxy (B1213986) group on the phenyl ring showed potent cytotoxic effects. mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer activity against HeLa, MCF-7, and HCT-116 cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.com

The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents. mdpi.com For example, the presence of methoxy and hydroxyl groups can enhance activity. mdpi.comnih.gov In a series of imidazo[4,5-b]pyridines, N-methyl substitution and a hydroxyl group on the phenyl ring improved antiproliferative activity, while methoxy-substituted derivatives were less active. nih.gov Some of these compounds have shown activity comparable to the reference drug etoposide. nih.gov

Furthermore, some pyridine derivatives have been found to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govnih.gov For instance, a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative was shown to cause G2/M phase cell cycle arrest and apoptosis in HeLa cells by inhibiting tubulin polymerization. nih.gov

Table of Antiproliferative and Cytotoxic Activities of Pyridine Derivatives

| Compound/Derivative Class | Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| 2-Methoxypyridine derivatives | HepG2, DU145, MBA-MB-231 | 1-5 | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | HeLa, MCF-7, HCT-116 | 1.98 - 4.66 | mdpi.com |

| Imidazo[4,5-b]pyridine derivatives | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45 - 4.25 | nih.gov |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa, MCF-7, A549 | 0.047 - 0.90 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | A549, PC3, MCF-7 | 0.19 - 4.55 | nih.gov |

Cell Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability. sigmaaldrich.comnih.gov In the context of compounds structurally related to this compound, the MTT assay has been employed to determine their cytotoxic effects on various cancer cell lines.

For instance, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives, which share some structural motifs with the target compound, were evaluated for their toxicity in SH-SY5Y cells using the MTT assay. nih.gov The results indicated that at concentrations up to 80 μM, these compounds did not show significant toxicity. nih.gov In another study, two series of pyrazolo[3,4-b]pyridine derivatives were synthesized and their anti-cancer potency was evaluated against Hela, MCF7, and HCT-116 cancer cell lines. nih.gov One of these compounds, 9a , which features a 3-(4-methoxyphenyl) group, demonstrated significant anticancer activity. nih.gov Similarly, cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been shown to exhibit potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines, as determined by the MTT assay. tandfonline.comnih.gov

These findings suggest that the pyridine core, when appropriately substituted, can be a key pharmacophore for cytotoxic activity. The presence of a methoxyphenyl group in the target compound, this compound, is a feature shared with some of these active analogs. However, without direct testing, its effect on cell viability remains hypothetical.

Apoptosis Induction Mechanisms at Cellular Level

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. metu.edu.tr Studies on pyridine derivatives structurally similar to this compound indicate that they can induce apoptosis in cancer cells.

For example, a novel pyridine compound, 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine , was found to inhibit the proliferation of human breast and liver cancer cells by inducing G2/M phase arrest and apoptosis via the upregulation of JNK. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives, including compounds with a 3-(4-methoxyphenyl) substituent, showed that they can arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov Furthermore, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were shown to induce apoptosis in HeLa cells in a concentration-dependent manner. tandfonline.com

These examples highlight a potential mechanism of action for pyridine-based compounds, suggesting that this compound might also possess the ability to trigger apoptotic pathways in cancer cells. The specific cellular mechanisms, however, would need to be elucidated through direct experimental investigation.

Inhibition of Cell Migration (In Vitro)

The inhibition of cancer cell migration is a crucial aspect of preventing metastasis. While there is no direct evidence for the effect of this compound on cell migration, research on other heterocyclic compounds provides a basis for speculation. The specific influence of the bromo and methoxyphenyl substituents on the pyridine core in modulating cell migration pathways has not been documented.

Antimicrobial and Biofilm Inhibition Activity (In Vitro)

The emergence of multidrug-resistant bacteria has spurred the search for new antimicrobial agents. Pyridine and its derivatives have been a source of compounds with potential antibacterial and antifungal properties. myskinrecipes.com

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com While no MIC values have been reported for this compound, studies on other bromo-substituted heterocyclic compounds provide some context.

A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated antibacterial activity against extensively drug-resistant (XDR) S. Typhi. mdpi.com The MIC and Minimum Bactericidal Concentration (MBC) values for these compounds were determined, with the most potent derivative showing an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL. mdpi.com Another study on N-(4-bromophenyl)furan-2-carboxamides also showed antibacterial activity against various drug-resistant bacteria, with MIC values as low as 6.25 mg/mL against carbapenem-resistant Acinetobacter baumannii (CRAB), carbapenem-resistant Enterobacter cloacae (CREC), and carbapenem-resistant Klebsiella pneumoniae (CRKP). nih.gov

The table below presents the MIC and MBC values for a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against XDR S. Typhi, illustrating the potential antibacterial efficacy of bromo-substituted aromatic compounds. mdpi.com

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Data from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against XDR S. Typhi. mdpi.com

Antifungal Properties

Similar to its antibacterial potential, the antifungal properties of this compound have not been directly investigated. However, research on other bromo-substituted heterocyclic compounds suggests a potential for antifungal activity. For example, a series of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates were synthesized and showed inhibitory potential against Candida albicans. nih.gov The most active of these compounds exhibited a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL. nih.gov This highlights that the bromo-substitution can be a key feature in compounds with antifungal properties.

Mechanistic Insights into Antimicrobial Action (e.g., Cell Wall Synthesis, Membrane Integrity)

The mechanisms through which pyridine derivatives exert their antimicrobial effects can be varied. Some act by inhibiting essential enzymes, while others may disrupt cell wall synthesis or compromise membrane integrity.

For instance, a thiophenyl-pyrimidine derivative has been shown to exhibit strong antibacterial activity by inhibiting FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. nih.gov While this compound is structurally distinct from this compound, it underscores the potential for pyridine-containing molecules to target specific bacterial proteins. The general principle of targeting the bacterial cell wall remains an attractive strategy for developing new antibiotics. nih.gov However, without specific studies on this compound, its precise mechanism of antimicrobial action remains unknown.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of the Bromine Position and its Impact on Activity

The position of the bromine atom on the pyridine (B92270) ring is a crucial determinant of the biological activity of this class of compounds. While direct studies exclusively focused on moving the bromine atom of 4-Bromo-2-(4-methoxyphenyl)pyridine are not extensively detailed in the available literature, the principles of SAR in related pyridine series provide valuable insights. Generally, halogen atoms like bromine can influence a molecule's properties in several ways, including its size, electronegativity, and ability to form halogen bonds, which can, in turn, affect the inhibitory activity of the compound.

In broader studies of pyridine derivatives, the introduction of halogen atoms such as chlorine, fluorine, and bromine has been shown to affect their antiproliferative activity. The impact of these halogens is often dependent on their size and electrophilic capacity. For instance, in some series of pyridine derivatives, the presence of larger halogen atoms has been associated with a decrease in antiproliferative activity mdpi.com. This suggests that steric hindrance at the binding site of a biological target could be a significant factor.

Systematic modifications would involve synthesizing isomers where the bromine is at the 3-, 5-, or 6-position of the 2-(4-methoxyphenyl)pyridine core and evaluating their biological activity. The resulting data would clarify whether the bromine at the 4-position is optimal and provide a clearer understanding of the steric and electronic requirements of the target's binding pocket.

Influence of the Methoxyphenyl Moiety on Molecular Recognition and Activity

The methoxy (B1213986) group (-OCH3) is a prevalent substituent in medicinal chemistry due to its ability to favorably influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters nih.gov. The methoxy group is an electron-donating group through resonance and can increase the electron density of the aromatic ring to which it is attached researchgate.net. This can enhance interactions with electron-deficient regions of a biological target.

From a steric perspective, the methoxy group is relatively small, which allows it to confer electronic benefits with minimal steric hindrance researchgate.net. This combination of electronic enhancement and low steric bulk is often advantageous in drug design. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming crucial interactions with the biological target that can contribute to binding affinity and specificity unina.it. Studies on various pyridine derivatives have shown that the presence and position of methoxy groups can enhance their antiproliferative activity mdpi.comnih.gov.

For instance, a study on unsymmetrical trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes demonstrated that changing the position of the methoxy group from para to ortho on the aromatic ring resulted in complexes with distinct spatial structures mdpi.com. This structural modification, without significantly altering the donor activity of the diketone fragment, was suggested to potentially change the selectivity for biological targets and the binding pose within active sites mdpi.com.

In the context of this compound, the methoxy group is in the para position. The biological activity of the corresponding ortho- and meta-isomers would need to be experimentally determined to fully understand the SAR. Such a study would reveal the optimal positioning of the methoxy group for interaction with the target, providing valuable information about the topology of the binding site.

Rational Design of Analogues for Enhanced Specificity and Potency

Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of the SAR of a lead compound and its interaction with its biological target. For this compound, several strategies can be employed to design analogues with enhanced specificity and potency.

One approach involves modifying the substituents on the pyridine and phenyl rings. For example, replacing the bromine atom with other functional groups of varying size, electronegativity, and hydrogen bonding potential could lead to improved interactions with the target. Similarly, modifications to the methoxy group, such as replacing it with larger alkoxy groups or other electron-donating groups, could further probe the steric and electronic requirements of the binding site.

Another strategy is scaffold hopping, where the pyridine core is replaced with other heterocyclic systems while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with different physicochemical properties and potentially improved selectivity profiles.

The principles of rational design have been successfully applied to various pyridine-containing compounds. For example, in the development of B-Raf inhibitors, a rational design approach was used to develop potent and selective pyrazolopyridine inhibitors nih.gov. Similarly, the design of biaryl pyridine analogues as potent RSK inhibitors was guided by the structure of a known lead compound nih.gov. These examples highlight the power of rational design in optimizing the activity and selectivity of drug candidates.

Computational SAR Approaches (QSAR, Pharmacophore Modeling)

Computational methods play an increasingly important role in modern drug discovery by providing insights into SAR and guiding the design of new compounds. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two such powerful techniques.

QSAR is a statistical method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. By correlating physicochemical properties or structural descriptors of molecules with their activity, QSAR models can predict the activity of novel compounds and highlight the key features that are important for activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules and can provide detailed information about the steric and electrostatic fields that influence activity nih.govmdpi.com.

Pharmacophore modeling is another valuable tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target and elicit a biological response nih.gov. A pharmacophore model can be used as a 3D query to screen large compound databases to identify novel scaffolds that possess the desired features for biological activity nih.govrsc.org. This approach has been successfully used to identify potential inhibitors for various targets.

For a series of analogues of this compound, a 3D-QSAR study could be conducted once a sufficient number of compounds with a range of biological activities have been synthesized and tested. This would provide a predictive model to guide the design of more potent analogues. Similarly, a pharmacophore model could be developed based on the structure of the most active compounds to identify other novel chemical entities with the potential for similar biological activity.

Emerging Research Directions and Future Perspectives for 4 Bromo 2 4 Methoxyphenyl Pyridine

Integration into Advanced Functional Materials (e.g., Optoelectronic Applications)

The unique molecular architecture of 4-Bromo-2-(4-methoxyphenyl)pyridine, featuring a bromine atom and a methoxyphenyl group on a pyridine (B92270) ring, makes it a promising candidate for incorporation into advanced functional materials. The pyridine core, a well-known electron-deficient system, coupled with the electron-donating methoxy (B1213986) group, creates a push-pull electronic environment. This inherent charge-transfer characteristic is a key feature for materials used in optoelectronic applications.

Researchers are exploring the use of such substituted pyridines in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. The bromine atom provides a reactive handle for further functionalization, allowing for the fine-tuning of the material's electronic and photophysical properties. For instance, the bromine can be replaced with various aryl or heteroaryl groups through cross-coupling reactions, leading to extended π-conjugated systems that are essential for efficient charge transport and light absorption/emission.

One area of interest is the synthesis of nicotinonitrile derivatives from chalcones, which have shown promise as blue fluorescent materials. For example, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile has been synthesized and exhibits blue fluorescence, with a maximum emission wavelength of 437 nm when excited at 332 nm. researchgate.net This suggests that derivatives of this compound could be tailored to emit light in specific regions of the electromagnetic spectrum, a crucial requirement for display and lighting technologies.

Interactive Data Table: Properties of a Related Functional Material

| Property | Value |

| Compound Name | 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile |

| Emission Maxima | 437 nm |

| Excitation Wavelength | 332 nm |

| Thermal Stability | Up to 300 °C |

Role as a Precursor in Complex Heterocyclic Synthesis

The bromine atom at the 4-position of the pyridine ring serves as a versatile synthetic handle, making this compound a valuable precursor for the synthesis of more complex heterocyclic structures. The palladium-catalyzed Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and this reaction is frequently employed to introduce new aryl or heteroaryl substituents at the 4-position. researchgate.net This allows for the construction of biaryl and polyaryl systems with tailored electronic and steric properties.

Furthermore, the pyridine nitrogen atom can be involved in various chemical transformations. For example, it can be N-oxidized, which can activate the pyridine ring for further reactions. The combination of the reactive bromine atom and the pyridine nitrogen allows for a wide range of synthetic manipulations, leading to the creation of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

One synthetic strategy involves the Kröhnke reaction, which is used to synthesize terpyridines and other polypyridine ligands. researchgate.net These ligands are of significant interest for their ability to form stable complexes with a variety of metal ions, leading to materials with interesting photophysical and electrochemical properties. The synthesis of 4'-functionalized 2,2':6',2''-terpyridines often starts from precursors like 4-bromophenyl derivatives, highlighting the importance of bromo-substituted building blocks in this area of research. researchgate.net

Development of Novel Catalytic Systems utilizing Pyridine Scaffolds

Pyridine-based ligands have a long and successful history in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the pyridine ring can be tuned by the introduction of substituents. The this compound scaffold offers a unique combination of a coordinating nitrogen atom and a modifiable bromine atom, making it an attractive platform for the development of new catalytic systems.

Furthermore, the electronic properties of the pyridine ligand can be fine-tuned by replacing the bromine atom with different functional groups. This allows for the optimization of the catalyst's activity and selectivity for a specific chemical transformation. For example, the introduction of electron-donating or electron-withdrawing groups can influence the electron density at the metal center, thereby affecting its catalytic performance.

Advanced Mechanistic Elucidation via In Situ Spectroscopy and Kinetics

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and for the rational design of new reactions and catalysts. Advanced analytical techniques, such as in situ spectroscopy (e.g., FT-IR, NMR) and kinetic studies, are being employed to probe the intricate details of these chemical transformations.

In situ FT-IR analysis, for instance, can provide real-time information about the formation of intermediates and products on the surface of a catalyst. researchgate.net This allows researchers to gain insights into the reaction pathway and to identify potential bottlenecks or side reactions. Kinetic studies, on the other hand, can provide quantitative information about the reaction rates and the influence of various reaction parameters, such as temperature, pressure, and catalyst loading.

A comparative kinetic study of the Suzuki reaction involving different substituted aryl bromides has shown that the electronic nature of the substituent can have a significant impact on the reaction rate. researchgate.net Aryl bromides with electron-withdrawing groups tend to react faster than those with electron-donating groups. researchgate.net Such studies are essential for developing a comprehensive understanding of the factors that govern the reactivity of this compound and for designing more efficient synthetic protocols.

Exploration of New Molecular Targets and Biological Pathways in In Vitro Systems

Substituted pyridines are a common motif in many biologically active compounds, and there is growing interest in exploring the potential of this compound and its derivatives as new therapeutic agents. In vitro studies are the first step in this process, allowing researchers to assess the biological activity of these compounds in a controlled laboratory setting.

One area of focus is the development of new anticancer agents. For example, N-alkyl-N-substituted phenylpyridin-2-amine derivatives have been shown to inhibit tubulin polymerization, a key process in cell division. nih.gov The most active compounds in this series exhibited potent cytotoxic activity against several human tumor cell lines. nih.gov These findings suggest that derivatives of this compound could be designed to target specific molecular pathways involved in cancer progression.

Another area of interest is the development of new antimicrobial agents. The presence of a halogen atom in a phenyl moiety has been found to induce antimicrobial properties in some compounds. nih.gov This suggests that the bromine atom in this compound could contribute to its potential antimicrobial activity. Further in vitro studies are needed to explore this possibility and to identify the specific molecular targets of these compounds.

Interactive Data Table: Biological Activity of a Related Compound

| Compound | Target | Activity | Cell Lines |

| N-alkyl-N-substituted phenylpyridin-2-amine | Tubulin Polymerization | GI50 0.19–0.41 μM | A549, KB, KBVIN, DU145 |

Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are becoming increasingly important in the chemical industry, and there is a growing demand for sustainable synthetic routes to important chemical compounds. This includes the development of more environmentally friendly methods for the synthesis of this compound and its derivatives.

One approach is to use greener solvents, such as water or ionic liquids, in place of traditional organic solvents. rasayanjournal.co.in For example, the Suzuki cross-coupling reaction has been successfully carried out in a mixed solvent of water and 1,4-dioxane, leading to a significant increase in the reaction yield and a reduction in the environmental impact. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-2-(4-methoxyphenyl)pyridine, and how can reaction yields be optimized?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling between 4-bromo-2-iodopyridine and 4-methoxyphenylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with Na₂CO₃ as a base. Optimizing stoichiometry (1:1.2 molar ratio of boronic acid to halide) and reaction temperature (80–90°C) improves yields to ~75–85% . Alternative routes include Ullmann coupling with CuI/1,10-phenanthroline in DMF at 110°C, though yields are lower (~60%) .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:4) for purification.

- Spectroscopy : Confirm via -NMR (expected signals: δ 8.3–8.5 ppm for pyridine protons, δ 7.6–7.8 ppm for methoxyphenyl aromatic protons) and HRMS (exact mass: 293.00 g/mol for C₁₂H₁₀BrNO) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and refine using SHELXL .

Q. What safety protocols should be followed given limited toxicity data?

- Methodology : Treat as a potential irritant (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C. No ecotoxicity data exists, so dispose via hazardous waste channels .

Advanced Research Questions

Q. How do electronic effects of the methoxy and bromo substituents influence reactivity in cross-coupling reactions?

- Methodology : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, while the bromine at the pyridine 4-position acts as a directing group. Computational studies (DFT) using Gaussian 16 with B3LYP/6-31G* basis sets can map electron density and predict regioselectivity in further functionalization . Experimental validation: Compare reaction rates of bromine substitution with iodide or triflate leaving groups under identical conditions .

Q. How can contradictory crystallographic data (e.g., bond-length variations) be resolved for this compound?

- Methodology :

- High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7 Å) to reduce errors. Refine using SHELXL with anisotropic displacement parameters .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to explain packing anomalies .

- Comparative studies : Cross-reference with analogous structures (e.g., 4-bromo-2-phenylpyridine) to identify trends in bond-length deviations .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology :

- Process optimization : Use flow chemistry to control exothermicity and reduce dimerization byproducts.

- Catalyst screening : Test Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency and reduce unreacted halide residues .

- In-situ monitoring : Employ Raman spectroscopy to track reaction progress and terminate at optimal conversion (~90%) .

Q. How can computational modeling predict biological activity or material properties?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) based on the pyridine core’s π-stacking potential .

- QSAR modeling : Correlate substituent effects (Hammett σ values) with observed antimicrobial activity in derivatives .

- Bandgap calculation : Apply DFT to assess the compound’s potential in OLED materials by analyzing HOMO-LUMO gaps (~3.1 eV predicted) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.